2-Chloro-6-(methylthio)benzo[d]thiazole
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Overview
Description
2-Chloro-6-(methylthio)benzo[d]thiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry . This compound features a benzothiazole ring substituted with a chlorine atom at the second position and a methylthio group at the sixth position, making it a unique and valuable chemical entity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(methylthio)benzo[d]thiazole typically involves the nucleophilic substitution of 2-chlorobenzothiazole with a methylthiol reagent. One common method includes the reaction of 2-chlorobenzothiazole with sodium methylthiolate in an appropriate solvent under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(methylthio)benzo[d]thiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methylthiolate, potassium tert-butoxide.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Various substituted benzothiazoles.
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzothiazole derivatives.
Scientific Research Applications
2-Chloro-6-(methylthio)benzo[d]thiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(methylthio)benzo[d]thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzothiazole: Lacks the methylthio group, making it less versatile in certain reactions.
6-Methylthio-2-aminobenzothiazole: Contains an amino group instead of chlorine, leading to different reactivity and applications.
2-Chloro-6-(trifluoromethoxy)benzothiazole: Features a trifluoromethoxy group, which imparts different electronic properties.
Uniqueness
2-Chloro-6-(methylthio)benzo[d]thiazole is unique due to the presence of both chlorine and methylthio substituents, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and drug development .
Biological Activity
2-Chloro-6-(methylthio)benzo[d]thiazole is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a benzothiazole core with a chlorine atom and a methylthio group. Its molecular formula is C8H6ClNS, and it exhibits properties typical of thiazole derivatives, which are known for their bioactivity.
1. Antimicrobial Activity
Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial properties. A study on copper-coordinated thiazoles, including derivatives like this compound, demonstrated effective antibacterial activity against various strains of bacteria:
Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Tz-04a | E. coli | 12 μg/mL |
Tz-04d | B. subtilis | 6–12 μg/mL |
Tz-06 | S. aureus | 9–11 mm (zone of inhibition) |
These findings suggest that the thiazole structure is crucial for enhancing antimicrobial efficacy .
2. Anticancer Activity
This compound has been evaluated for its anticancer potential. A recent study screened various thiazole derivatives against multiple cancer cell lines, revealing promising results:
Compound | Cancer Cell Line | IC50 (μM) |
---|---|---|
16c | S. aureus | 0.025 |
25a | HCT-116 | 5.71 |
25b | HepG2 | 4.50 |
The compound exhibited significant cytotoxicity, particularly against HCT-116 cells, indicating its potential as an anticancer agent .
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Properties : Some derivatives exhibit antioxidant activity, which may contribute to their protective effects against cellular damage.
Case Study 1: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial efficacy of various thiazoles, this compound was found to outperform several standard antibiotics in inhibiting the growth of resistant bacterial strains . The research highlighted the importance of structural modifications in enhancing antimicrobial potency.
Case Study 2: Anticancer Activity in vitro
A series of experiments conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability, particularly in breast and liver cancer models . The results indicated that compounds with specific substitutions on the benzothiazole ring significantly improved anticancer activity.
Properties
IUPAC Name |
2-chloro-6-methylsulfanyl-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNS2/c1-11-5-2-3-6-7(4-5)12-8(9)10-6/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEGDQHVLRPQRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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